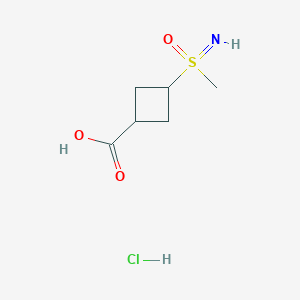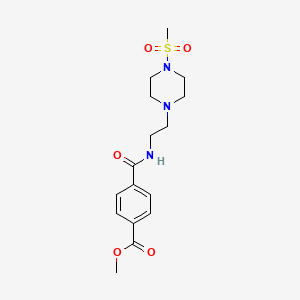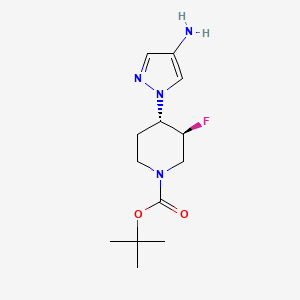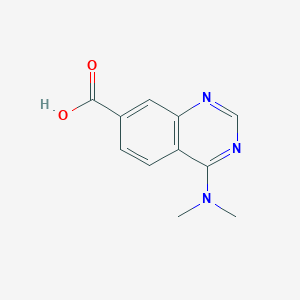![molecular formula C24H26ClN5O2S B2781227 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-29-3](/img/no-structure.png)
1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been found to intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis
The compound is part of the triazole class of compounds, which are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .科学的研究の応用
Synthesis and Biological Activity
Antimicrobial Activity : Research has shown that derivatives of quinazoline, including triazoloquinazolines, exhibit significant antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate demonstrated potent antimicrobial activity, indicating the potential of triazoloquinazoline derivatives in addressing microbial infections (El‐Kazak & Ibrahim, 2013).
Anticancer Activity : The structural framework of triazoloquinazolines has been explored for anticancer activities. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a promising avenue for cancer treatment research (Reddy et al., 2015).
Antileishmanial Activity : Derivatives of tetrahydroquinoline, including triazoloquinazoline and triazinoquinazoline derivatives, have been synthesized and evaluated for antileishmanial activities, underscoring the potential of such compounds in developing treatments against Leishmaniasis (Madkour et al., 2018).
Antioxidant Properties : Heteroaromatic thioamides and derivatives, which share structural similarities with the triazoloquinazoline class, have demonstrated antioxidant properties by intercepting free radicals. This highlights the potential application of these compounds in oxidative stress-related diseases (Chernov'yants et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form 2-chlorobenzylisobutylamine. This intermediate is then reacted with propyl isocyanate to form the corresponding carbamate. The carbamate is then cyclized with triethylorthoformate and hydrazine hydrate to form the triazoloquinazoline ring system. The final step involves thiolation of the benzyl group with sodium hydrosulfide to form the desired compound.", "Starting Materials": [ "2-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "triethylorthoformate", "hydrazine hydrate", "sodium hydrosulfide" ], "Reaction": [ "2-chlorobenzyl chloride + isobutylamine -> 2-chlorobenzylisobutylamine", "2-chlorobenzylisobutylamine + propyl isocyanate -> carbamate intermediate", "carbamate intermediate + triethylorthoformate + hydrazine hydrate -> triazoloquinazoline ring system", "triazoloquinazoline ring system + sodium hydrosulfide -> 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |
CAS番号 |
1114830-29-3 |
分子式 |
C24H26ClN5O2S |
分子量 |
484.02 |
IUPAC名 |
1-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)18-10-9-16(21(31)26-13-15(2)3)12-20(18)30-23(29)27-28-24(30)33-14-17-7-5-6-8-19(17)25/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2781146.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![2-[(15S)-12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2781152.png)






![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
